

In-Depth Technical Guide: The Mechanism of Action of **tert-Butyl (mesitylsulfonyl)oxycarbamate**

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Compound of Interest

Compound Name:	<i>tert-Butyl (mesitylsulfonyl)oxycarbamate</i>
Cat. No.:	B1269521

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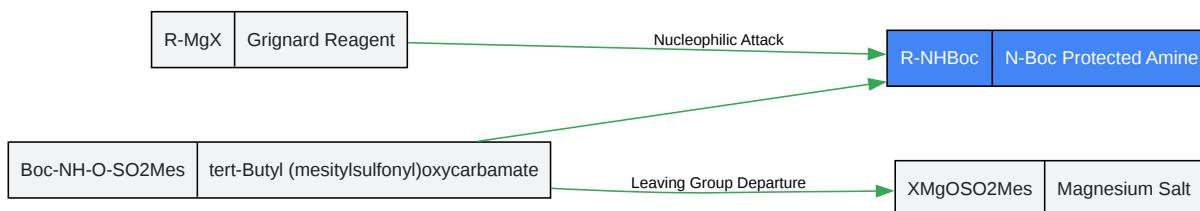
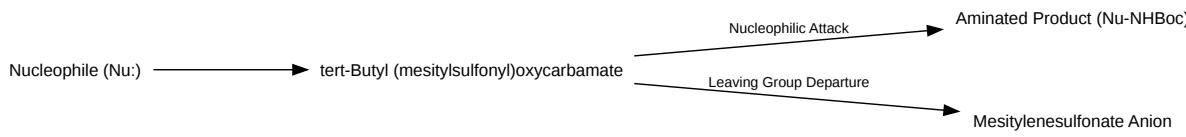
Introduction

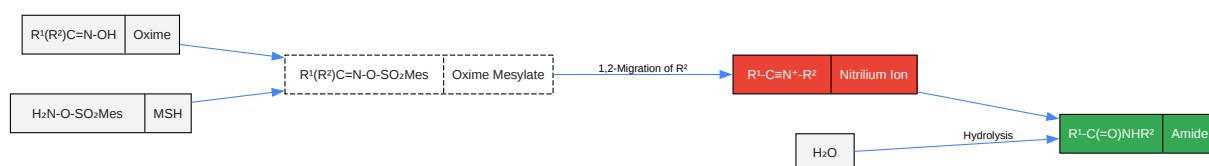
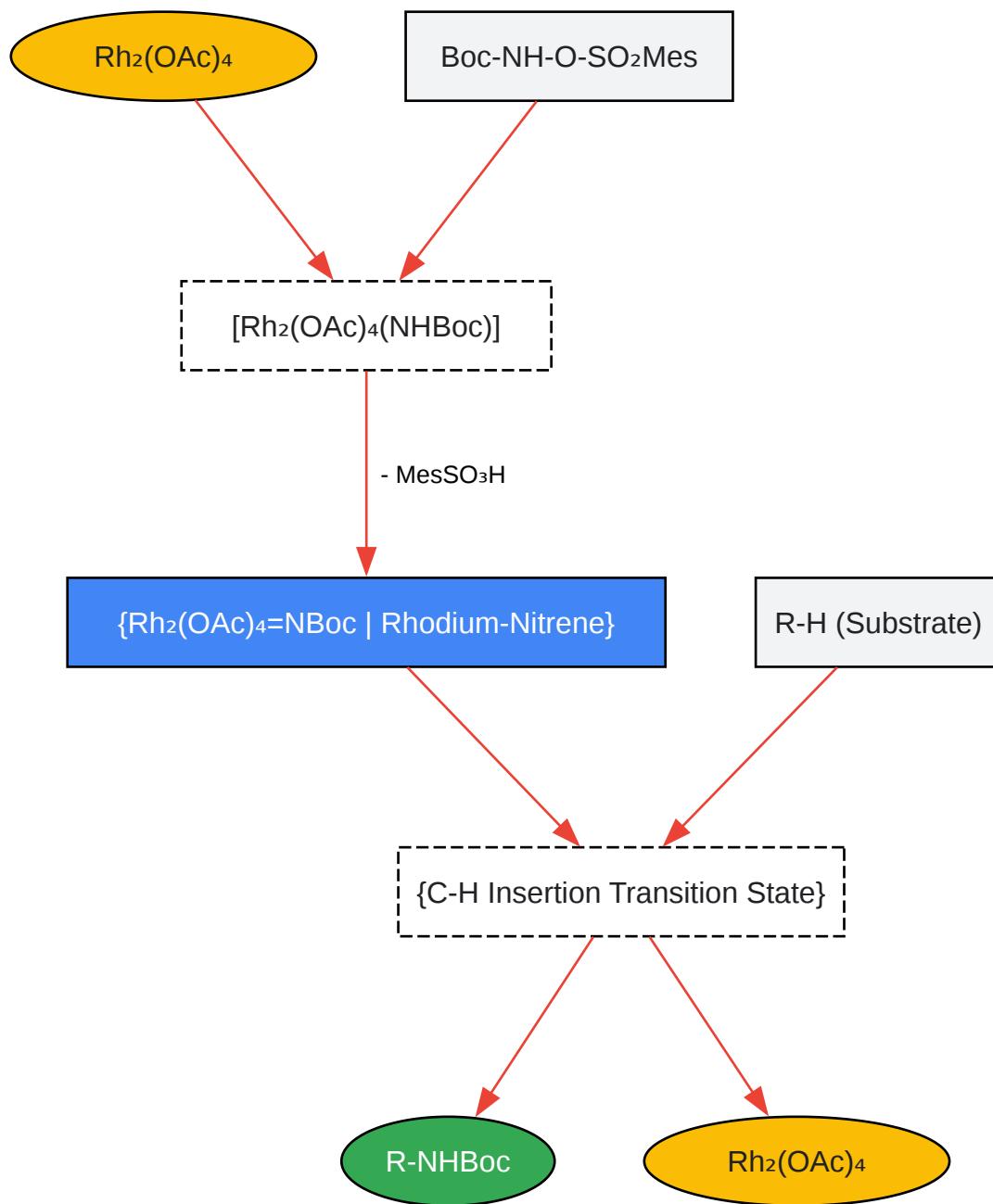
Tert-Butyl (mesitylsulfonyl)oxycarbamate, also known as N-Boc-O-mesitylenesulfonylhydroxylamine, is a versatile and powerful reagent in modern organic synthesis. Its primary role is that of an electrophilic aminating agent, enabling the introduction of a protected amino group (N-Boc) or, after deprotection, a primary amino group (-NH₂) onto a variety of substrates. The unique structural features of this compound, namely the bulky and electron-donating mesityl group and the labile N-O bond, govern its reactivity and selectivity in a range of important chemical transformations. This guide provides a comprehensive overview of the core mechanisms of action of **tert-butyl (mesitylsulfonyl)oxycarbamate**, supported by experimental data and protocols.

Core Reactivity and General Mechanism

The fundamental reactivity of **tert-butyl (mesitylsulfonyl)oxycarbamate** stems from the polarization of the N-O bond, making the nitrogen atom electrophilic. The mesitylsulfonate group is an excellent leaving group, facilitating the transfer of the "NH_{Boc}" moiety to a nucleophile.

The general mechanism can be conceptualized as a nucleophilic attack on the electrophilic nitrogen center, leading to the displacement of the mesitylenesulfonate anion.





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